An In-depth Technical Guide on the Synthesis and Characterization of Benzo[d]oxazol-6-ylboronic Acid
An In-depth Technical Guide on the Synthesis and Characterization of Benzo[d]oxazol-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[d]oxazol-6-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a feasible synthetic pathway, details experimental protocols, and presents key characterization data.
Introduction
Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The introduction of a boronic acid moiety at the 6-position of the benzo[d]oxazole core offers a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse and complex molecules. This guide details a common and effective method for the preparation of Benzo[d]oxazol-6-ylboronic acid, starting from the commercially available 6-bromobenzo[d]oxazole.
Synthetic Pathway
The synthesis of Benzo[d]oxazol-6-ylboronic acid is typically achieved through a two-step process:
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Palladium-Catalyzed Borylation: The starting material, 6-bromobenzo[d]oxazole, undergoes a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron, to yield the intermediate, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole.
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Hydrolysis: The resulting pinacol boronate ester is then hydrolyzed under acidic or basic conditions to afford the final product, Benzo[d]oxazol-6-ylboronic acid.
Caption: Synthetic route to Benzo[d]oxazol-6-ylboronic acid.
Experimental Protocols
Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (Intermediate)
Materials:
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6-Bromobenzo[d]oxazole
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Bis(pinacolato)diboron
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Palladium(II) acetate (Pd(OAc)₂)
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2-(Dicyclohexylphosphino)biphenyl
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Nitrogen or Argon gas
Procedure:
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To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromobenzo[d]oxazole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium(II) acetate (0.02 mmol), 2-(dicyclohexylphosphino)biphenyl (0.04 mmol), and potassium acetate (3.0 mmol).
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Add anhydrous 1,4-dioxane (5 mL) to the flask.
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The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is then diluted with ethyl acetate and filtered through a pad of Celite.
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The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole as a solid.
Synthesis of Benzo[d]oxazol-6-ylboronic acid (Final Product)
Materials:
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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
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Tetrahydrofuran (THF)
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Aqueous Hydrochloric Acid (HCl, 1N) or Sodium Hydroxide (NaOH, 1N)
Procedure:
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Dissolve 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (1.0 mmol) in a mixture of tetrahydrofuran (10 mL) and aqueous HCl (1N, 5 mL).
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Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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After completion, the organic solvent is removed under reduced pressure.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Benzo[d]oxazol-6-ylboronic acid as a solid. The product can be further purified by recrystallization if necessary.
Characterization Data
The following tables summarize the key characterization data for the starting material and the final product. Note: Specific experimental data for the intermediate and final product are not widely available in the public literature. The data presented for Benzo[d]oxazol-6-ylboronic acid is based on typical values for similar aromatic boronic acids and should be confirmed by experimental analysis.
Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Bromobenzo[d]oxazole | 375369-14-5 | C₇H₄BrNO | 198.02 | Solid |
| Benzo[d]oxazol-6-ylboronic acid | 1253912-47-8 | C₇H₆BNO₃ | 162.94 | Solid |
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data for 6-Bromobenzo[d]oxazole
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| 8.12 (s, 1H) | H-2 |
| 7.85 (d, J = 1.6 Hz, 1H) | H-5 |
| 7.60 (d, J = 8.4 Hz, 1H) | H-4 |
| 7.40 (dd, J = 8.4, 1.6 Hz, 1H) | H-7 |
Table 2: Predicted Spectroscopic Data for Benzo[d]oxazol-6-ylboronic acid
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | Mass Spectrometry (ESI-MS) |
| δ (ppm) | Assignment | δ (ppm) |
| ~8.50 (s, 1H) | H-2 | ~153.0 |
| ~8.20 (s, 2H) | B(OH)₂ | ~150.0 |
| ~8.00 (s, 1H) | H-5 | ~143.0 |
| ~7.80 (d) | H-7 | ~130.0 (C-B) |
| ~7.65 (d) | H-4 | ~125.0 |
| ~120.0 | ||
| ~110.0 |
Logical Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of Benzo[d]oxazol-6-ylboronic acid. The outlined palladium-catalyzed borylation of 6-bromobenzo[d]oxazole followed by hydrolysis represents a reliable and efficient method for its preparation. The provided characterization data, while partially predictive, offers a benchmark for researchers working with this compound. The versatility of the boronic acid functional group makes Benzo[d]oxazol-6-ylboronic acid a key intermediate for the development of novel pharmaceuticals and functional materials. It is recommended that researchers performing these procedures conduct thorough characterization to confirm the identity and purity of their synthesized compounds.
